1H,2H,3H-pyrido[2,3-b][1,4]thiazine
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Overview
Description
1H,2H,3H-pyrido[2,3-b][1,4]thiazine is a heterocyclic compound that features a fused ring system consisting of a pyridine ring and a thiazine ring
Mechanism of Action
Target of Action
Related compounds have been shown to interact with various proteins and enzymes
Mode of Action
It’s suggested that the mechanism may involve a sulfur migration via an addition/elimination process .
Biochemical Pathways
It’s possible that the compound could influence multiple pathways due to its potential interactions with various proteins and enzymes .
Result of Action
Related compounds have shown various biological activities, suggesting that this compound could also have significant molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H,2H,3H-pyrido[2,3-b][1,4]thiazine can be synthesized through various methods. One common approach involves the reductive cyclization of 2-[(1-carboxyethyl)thio]-7-cyclopropyl-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid using stannous chloride dihydrate . Another method includes the aminomethylation of pyridopyrimidinethione with formaldehyde solution and different primary aromatic amines .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound’s synthesis typically involves standard organic synthesis techniques that can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 1H,2H,3H-pyrido[2,3-b][1,4]thiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reductive cyclization is a key step in its synthesis.
Substitution: The compound can participate in substitution reactions, particularly involving its nitrogen and sulfur atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Stannous chloride dihydrate is used for reductive cyclization.
Substitution: Various primary aromatic amines and formaldehyde solution are used for aminomethylation.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can have different functional groups attached to the core structure.
Scientific Research Applications
1H,2H,3H-pyrido[2,3-b][1,4]thiazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Comparison with Similar Compounds
1H,2H,3H-pyrido[2,3-b][1,4]thiazine can be compared with other similar compounds, such as:
Pyrido[3’,2’4,5]thieno[2,3-b][1,4]thiazine: Another heterocyclic compound with a similar fused ring system.
2H-Benzo[e][1,2,4]thiadiazine: A compound with a related thiazine ring structure.
Uniqueness: this compound is unique due to its specific ring fusion and the presence of both nitrogen and sulfur atoms in the ring system, which confer distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable subject of study in the fields of chemistry, biology, and materials science.
Properties
IUPAC Name |
2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2S/c1-2-6-7(9-3-1)10-5-4-8-6/h1-3,8H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOOELMGDDSIBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(N1)C=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23977-47-1 |
Source
|
Record name | 1H,2H,3H-pyrido[2,3-b][1,4]thiazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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